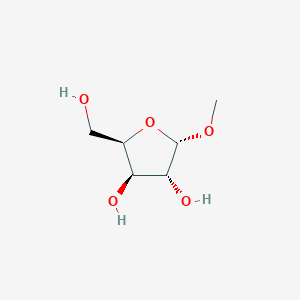
Methyl alpha-D-xylofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-D-xylofuranoside is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Methyl alpha-D-xylofuranoside serves as a versatile building block in the synthesis of various glycosides and nucleosides. Its structural features allow for modifications that lead to the creation of more complex molecules.
Glycosylation Reactions
One of the primary applications of this compound is in glycosylation reactions. It can be used as a glycosyl donor in the synthesis of nucleosides and other glycosides through methods such as Vorbrüggen glycosylation. For instance, it has been utilized to synthesize iodinated pyrrolo[2,3-d]pyrimidine nucleosides, which are important in medicinal chemistry for their potential therapeutic effects against various diseases .
Synthesis of Modified Nucleosides
This compound has been employed in the total synthesis of modified nucleosides. Researchers have successfully synthesized 4-amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine from D-xylose using this compound as a precursor, showcasing its utility in producing biologically relevant compounds .
Biochemical Applications
The compound is also significant in biochemical research, particularly in studying enzyme-substrate interactions.
Substrates for Enzymatic Studies
This compound acts as a substrate for various enzymes, including acetylxylan esterases. Studies have shown that it can induce the production of xylanase in microorganisms like Cellulomonas flavigena, highlighting its role in biotechnological applications related to biomass degradation .
Structural Studies
The compound's structure has been analyzed using techniques like X-ray crystallography, providing insights into the conformational properties of furanosides. Such structural data are crucial for understanding how these compounds interact with biological systems at the molecular level .
Case Studies and Research Findings
Several studies illustrate the practical applications and research surrounding this compound:
| Study | Findings | Application |
|---|---|---|
| Gudiño et al. (2005) | Developed an improved method for synthesizing methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside using lipase catalysis | Synthetic precursor for modified xylofuranosides |
| Robins et al. (2012) | Synthesized nucleosides from this compound demonstrating its utility in medicinal chemistry | Synthesis of potential therapeutic agents |
| Hennen et al. (1988) | Reported on the enzymatic hydrolysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside to yield regioselectively acetylated products | Biochemical studies on enzyme specificity |
Propriétés
Numéro CAS |
1824-96-0 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
NALRCAPFICWVAQ-MOJAZDJTSA-N |
SMILES |
COC1C(C(C(O1)CO)O)O |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
SMILES canonique |
COC1C(C(C(O1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















